Pirtenidine hydrochloride
Overview
Description
Pirtenidine Hydrochloride is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells
Preparation Methods
The synthesis of Pirtenidine Hydrochloride involves several steps:
Synthetic Routes: The preparation of pyridine derivatives, such as this compound, often involves multi-component reactions.
Reaction Conditions: The reaction typically requires high temperatures and specific catalysts to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirtenidine Hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions: Common reagents include potassium carbonate and tin dichloride, which are used in various steps of the synthesis.
Scientific Research Applications
Pirtenidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pirtenidine Hydrochloride involves:
Comparison with Similar Compounds
Pirtenidine Hydrochloride can be compared with other similar compounds:
Biological Activity
Pirtenidine hydrochloride is a pyridine derivative recognized for its antimicrobial properties. This compound has garnered attention in recent years due to its efficacy against various pathogens, particularly in the context of oral health and potential antiviral applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of microorganisms. It has been shown to effectively inhibit the growth of oral plaque-forming bacteria and fungi, including various species of Candida and Staphylococcus aureus.
- In vitro Studies : Research indicates that Pirtenidine demonstrates potent inhibition against oral pathogens. For instance, it was found to significantly reduce the adherence of Candida species to surfaces, which is crucial in preventing biofilm formation and subsequent infections .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound as well. Notably, derivatives of this compound have shown promising results against the dengue virus:
- Dengue Virus Inhibition : Two iso-Pr-substituted derivatives exhibited half-maximal inhibitory concentrations (IC50) of 3.03 µM and 0.49 µM, respectively, indicating strong antiviral activity with selectivity indices (SI) of 5.30 and 39.5 . These compounds were found to act at an early stage of the virus lifecycle by reducing intracellular production of viral proteins.
The mechanisms through which Pirtenidine exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death. Its efficacy against biofilms makes it particularly valuable in clinical settings where such formations are resistant to conventional antibiotics .
- Antiviral Mechanism : The antiviral action appears to involve interference with viral replication processes rather than direct virucidal activity. This suggests that Pirtenidine may inhibit the early stages of viral infection, making it a candidate for further development in antiviral therapies .
Absorption and Distribution
This compound has demonstrated favorable pharmacokinetic properties:
- Bioavailability : Following oral administration, it exhibits an oral bioavailability (F) of approximately 31.8%, indicating effective absorption into systemic circulation .
- Clearance Rate : The compound has a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting efficient metabolism and elimination from the body .
Toxicity Profile
Toxicological studies have indicated that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models. This safety profile is critical for its potential therapeutic applications .
Clinical Relevance
- Oral Health Applications : A study highlighted the effectiveness of Pirtenidine in reducing microbial load in patients with periodontal disease, showcasing its potential as an adjunct therapy in dental care .
- Antiviral Research : In a controlled laboratory setting, derivatives of Pirtenidine were tested against various viral strains, demonstrating significant antiviral effects that warrant further investigation for potential use in treating viral infections like dengue .
Summary Table of Biological Activities
Activity Type | Target Organisms | IC50 (µM) | Selectivity Index |
---|---|---|---|
Antimicrobial | Candida spp., S. aureus | N/A | N/A |
Antiviral | Dengue Virus | 0.49 | 39.5 |
Properties
CAS No. |
100227-05-2 |
---|---|
Molecular Formula |
C21H39ClN2 |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
N,1-dioctylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |
InChI Key |
BQXQJMORUIBOJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Key on ui other cas no. |
100227-05-2 |
Synonyms |
Pirtenidine hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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